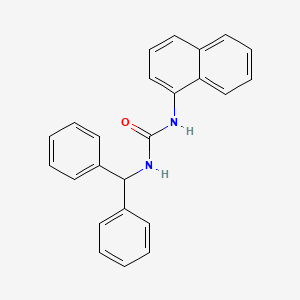![molecular formula C28H16N4O3 B3445704 N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide](/img/structure/B3445704.png)
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide
Descripción general
Descripción
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukins and interferons. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
Although the mechanism of action of CP-690,550 is well understood, there is still much to be learned about the signaling pathways that are affected by N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide inhibition. Future studies could investigate the downstream effects of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide inhibition on immune cell function and cytokine production.
4. New JAK inhibitors: CP-690,550 is one of several JAK inhibitors that have been developed for the treatment of autoimmune diseases. Future studies could investigate the potential benefits of other JAK inhibitors, such as tofacitinib and baricitinib, for the treatment of autoimmune diseases.
5. Safety and toxicity: Although CP-690,550 has shown promising results in clinical trials, there are still concerns about its long-term safety and toxicity. Future studies could investigate the potential risks and benefits of long-term treatment with CP-690,550, as well as the potential for drug interactions with other medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a highly selective inhibitor of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide, which makes it an attractive tool for studying the role of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide in immune cell signaling. However, the use of CP-690,550 in lab experiments is limited by its relatively low solubility and stability in aqueous solutions. In addition, CP-690,550 has been shown to have off-target effects on other JAK family members, such as JAK2 and TYK2, at high concentrations.
Direcciones Futuras
1. Combination therapy: CP-690,550 has been shown to have synergistic effects when used in combination with other immunosuppressive agents, such as methotrexate and cyclosporine. Future studies could investigate the potential benefits of combining CP-690,550 with other agents for the treatment of autoimmune diseases.
2. New indications: CP-690,550 has shown promising results in clinical trials for the treatment of rheumatoid arthritis and psoriasis. Future studies could investigate the potential benefits of CP-690,550 for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
3.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to inhibit the proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines. In clinical trials, CP-690,550 has demonstrated significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N4O3/c29-16-19-1-8-24(9-2-19)34-26-13-6-23(7-14-26)32-28(33)20-3-10-25(11-4-20)35-27-12-5-21(17-30)22(15-27)18-31/h1-15H,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAZVBAGXISFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B3445621.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3445622.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3445633.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-furoate](/img/structure/B3445636.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-furoate](/img/structure/B3445637.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl isonicotinate](/img/structure/B3445643.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3445648.png)
![1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445665.png)
![ethyl 4-({[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]carbonothioyl}amino)benzoate](/img/structure/B3445676.png)


![2-[(3-{[(4-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3445703.png)
![(2-(3,4-dimethoxyphenyl)-5-{[(4-ethoxyphenyl)amino]carbonyl}-3-thienyl)acetic acid](/img/structure/B3445706.png)